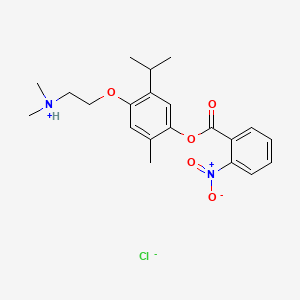
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride is a complex organic compound that combines the structural features of carvacrol, a phenolic monoterpenoid, with a dimethylaminoethoxy group and a nitrobenzylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with carvacrol, which is then modified to introduce the dimethylaminoethoxy group.
Reaction Conditions:
Formation of Nitrobenzylate: The nitrobenzylate moiety is introduced through an esterification reaction, where the intermediate product reacts with 2-nitrobenzyl chloride in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group in carvacrol can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carvacrol derivatives.
Applications De Recherche Scientifique
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride involves several molecular targets and pathways:
Antimicrobial Activity: The compound may disrupt microbial cell membranes and inhibit essential enzymes.
Antiviral Activity: It may interfere with viral replication and inhibit key viral proteins.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Anticancer Activity: It may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carvacrol: A phenolic monoterpenoid with antimicrobial and antioxidant properties.
Thymol: A structural isomer of carvacrol with similar biological activities.
Eugenol: A phenolic compound with analgesic and anti-inflammatory properties.
Uniqueness
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
73771-70-7 |
|---|---|
Formule moléculaire |
C21H27ClN2O5 |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-14(2)17-13-19(15(3)12-20(17)27-11-10-22(4)5)28-21(24)16-8-6-7-9-18(16)23(25)26;/h6-9,12-14H,10-11H2,1-5H3;1H |
Clé InChI |
QKSRANIPUKCHBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-])C(C)C)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


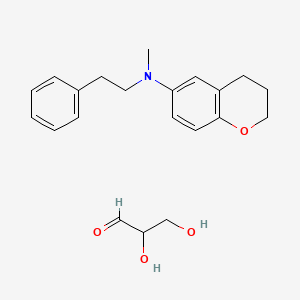
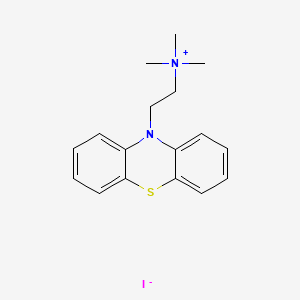
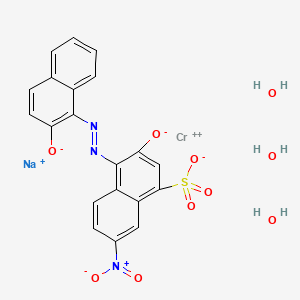
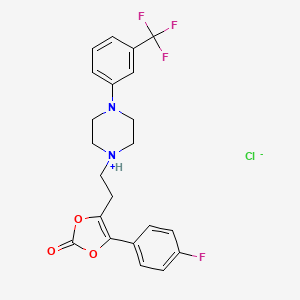
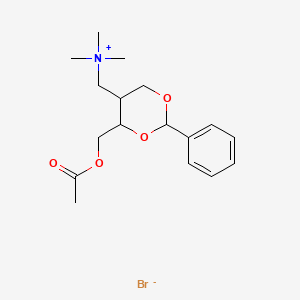
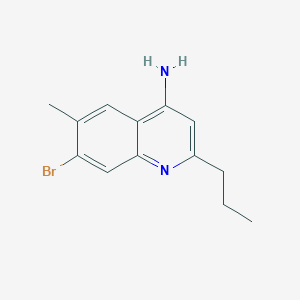
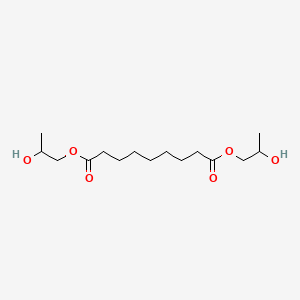

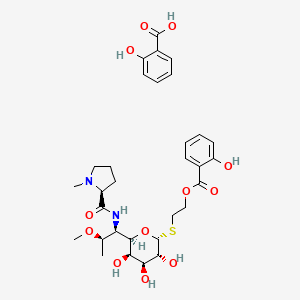
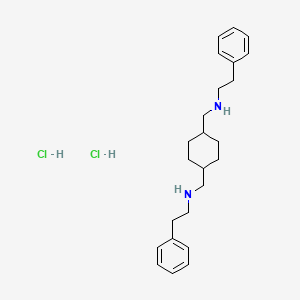

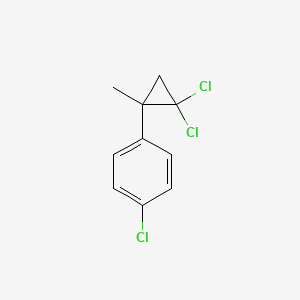

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
